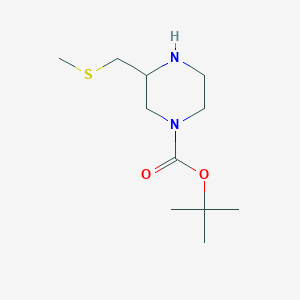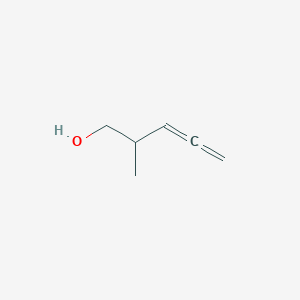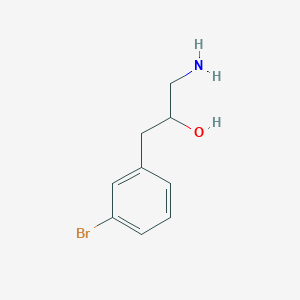![molecular formula C8H10ClNO B13597746 2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)
2-Chloro-6-[(methylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[(methylamino)methyl]phenol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic ring is substituted with a chlorine atom at the second position and a methylamino group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[(methylamino)methyl]phenol typically involves the following steps:
Chlorination: The starting material, phenol, undergoes chlorination to introduce a chlorine atom at the ortho position.
Formylation: The chlorinated phenol is then subjected to formylation to introduce a formyl group at the para position relative to the hydroxyl group.
Reductive Amination: The formylated intermediate undergoes reductive amination with methylamine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-[(methylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-Chloro-6-[(methylamino)methyl]phenol is used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-[(methylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the chlorine and methylamino groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-[(methylamino)methyl]phenol
- 2-Chloro-6-[(ethylamino)methyl]phenol
- 2-Bromo-6-[(methylamino)methyl]phenol
Uniqueness: 2-Chloro-6-[(methylamino)methyl]phenol is unique due to the specific positioning of the chlorine and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the ortho position relative to the hydroxyl group enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methylamino group at the para position provides opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-6-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10-5-6-3-2-4-7(9)8(6)11/h2-4,10-11H,5H2,1H3 |
Clé InChI |
JJOKDOLYGVUQQS-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)
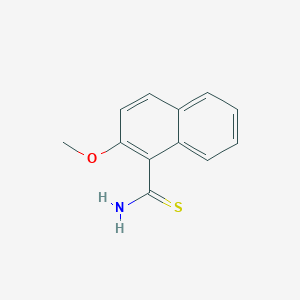
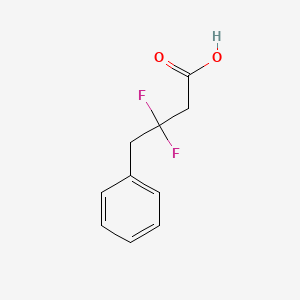
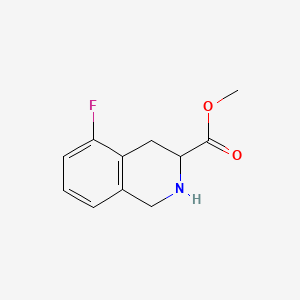
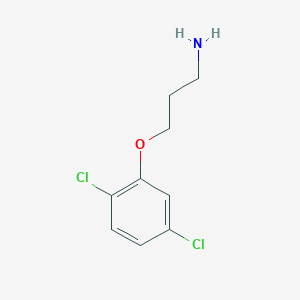
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

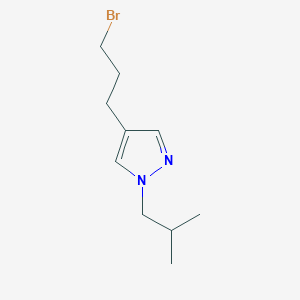
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
